molecular formula C15H9BrClN3OS B11691636 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

Cat. No.: B11691636
M. Wt: 394.7 g/mol
InChI Key: UYHXXHZRLHLONV-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic ring system known for its versatile biological activities and favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. Its molecular formula is C16H11BrClN3OS2 with a molecular weight of 440.8 g/mol . The structure incorporates both 4-bromophenyl and 4-chlorobenzamide moieties attached to the central 1,3,4-thiadiazole ring; the presence of these electron-withdrawing halogen substituents is a recognized strategy in drug design to potentially boost cytotoxic activity . The primary research application of this compound and its structural analogs is in anticancer activity screening. Derivatives based on the 1,3,4-thiadiazole scaffold have demonstrated potent growth inhibitory effects against various human cancer cell lines, such as breast cancer MCF-7 and liver cancer HepG2 cells . The mechanism of action for this class of compounds often involves the induction of apoptotic cell death. Research on related 1,3,4-thiadiazole derivatives has shown that their cytotoxic effects can be attributed to the ability to trigger cell cycle arrest at specific phases (e.g., S or G2/M) and significantly increase the pro-apoptotic Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole core facilitates easy passage through cellular membranes, promoting good tissue permeability for biological evaluation . Researchers value this compound as a key chemical intermediate for exploring structure-activity relationships (SAR) and for the synthesis of more complex bioactive molecules in hit-to-lead optimization campaigns.

Properties

Molecular Formula

C15H9BrClN3OS

Molecular Weight

394.7 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C15H9BrClN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)

InChI Key

UYHXXHZRLHLONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole

Thiosemicarbazides derived from 4-bromophenylhydrazine and thiourea undergo cyclization with 4-chlorobenzoic acid under acidic conditions. Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) catalyzes dehydration, forming the thiadiazole ring.

Reaction Conditions

  • Solvent: Anhydrous ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: POCl₃ (2 equiv)

  • Yield: 65–72%

Acylation of the Thiadiazole Amine

The 2-amino group of the intermediate reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (Et₃N) to form the final amide bond.

Optimization Parameters

ParameterOptimal Value
SolventDichloromethane
BaseEt₃N (1.5 equiv)
Temperature0°C → Room temp
Reaction Time4–6 h
Yield85–90%

This method benefits from high regioselectivity but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Hurd-Mori Thiadiazole Synthesis

The Hurd-Mori reaction enables direct construction of the thiadiazole ring from hydrazine derivatives and nitriles. For this compound, 4-bromophenylhydrazine reacts with 4-chlorobenzonitrile in the presence of elemental sulfur and a dehydrating agent.

Mechanistic Pathway

  • Formation of a Thioamide Intermediate:
    R-C≡N+SR-C(=S)-NH2\text{R-C≡N} + \text{S} \rightarrow \text{R-C(=S)-NH}_2

  • Cyclization: Intramolecular dehydration forms the thiadiazole ring.

Key Data

ConditionValue
SolventToluene
Temperature110–120°C
Reaction Time8–12 h
Yield55–60%

While this route avoids multi-step sequences, the moderate yield and excess sulfur usage limit scalability.

Post-Synthetic Modification via Acylation

This approach modifies pre-formed thiadiazole scaffolds. A commercially available 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine undergoes acylation with 4-chlorobenzoyl chloride.

Advantages

  • Utilizes readily available intermediates.

  • Permits modular functionalization.

Challenges

  • Requires purification after each step.

  • Limited tolerance for electron-deficient acyl chlorides.

Representative Procedure

  • Dissolve 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole (1.0 equiv) in dry DMF.

  • Add 4-chlorobenzoyl chloride (1.2 equiv) and Et₃N (2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 h.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 3:1).

Yield: 78–82%

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Protocol

  • Reactants: 4-Bromophenylthiosemicarbazide, 4-chlorobenzoyl chloride

  • Solvent: Acetonitrile

  • Microwave Power: 300 W

  • Temperature: 150°C

  • Time: 20 min

  • Yield: 88%

This method enhances throughput but demands specialized equipment.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation728 hModerateHigh
Hurd-Mori6012 hLowModerate
Post-Synthetic Acylation826 hHighHigh
Microwave-Assisted8820 minLowLow

The post-synthetic acylation method balances yield and scalability, making it preferable for industrial applications. Microwave-assisted synthesis, while efficient, remains niche due to equipment costs.

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification. Ethanol and toluene offer a compromise between reactivity and ease of isolation.

Catalytic Additives

  • Dicyclohexylcarbodiimide (DCC): Enhances cyclization efficiency by absorbing water.

  • Triethylamine: Neutralizes HCl during acylation, preventing side reactions.

Temperature Control

Lower temperatures (0–5°C) during acylation minimize diketopiperazine formation, a common byproduct .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is best highlighted through comparison with related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Melting Point/Physical Data Biological Activity References
This compound 4-Bromophenyl (C₆H₄Br), 4-chlorobenzamide (C₇H₅ClNO) Dual halogenation (Br, Cl) enhances lipophilicity and electronic effects. Planar thiadiazole core allows π-π stacking. Not explicitly reported, but analogs range 135–170°C . Likely kinase inhibition (inferred from multi-target agents in ).
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylthio (C₇H₆ClS), dimethylsulfamoyl (C₂H₆N₂O₂S) Sulfamoyl group increases solubility; thioether linker adds flexibility. Not reported, but sulfamoyl analogs are typically crystalline solids. Potential antimicrobial or enzyme inhibition due to sulfamoyl group .
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-Dichlorophenyl (C₆H₃Cl₂), 2,6-difluorobenzamide (C₇H₄F₂NO) Triple halogenation (Cl, F) enhances steric bulk and electronegativity. Single-crystal X-ray R factor = 0.044 . Structural rigidity may favor DNA intercalation or protein binding .
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide 4-Bromophenyl (C₆H₄Br), propionylamino (C₃H₆N₂O), sulfanylmethyl (CH₂S) Sulfanylmethyl linker increases conformational flexibility. MW: 477.4 g/mol . Flexibility may improve bioavailability but reduce target specificity .
N-(5-(4-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide 4-Fluorobenzylthio (C₇H₆FS), 4-chlorobenzamide (C₇H₅ClNO) Fluorine’s electronegativity vs. bromine’s polarizability alters electronic profile. Not reported, but fluorinated analogs often have lower melting points than brominated ones. Multi-target activity against C-Src and CABL kinases .

Key Comparative Insights

Halogen Effects: Bromine (Br) in the target compound provides greater polarizability and lipophilicity compared to fluorine (F) in analogs like N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide. This enhances membrane permeability but may reduce solubility . Chlorine (Cl) at the benzamide position stabilizes the aromatic ring via electron-withdrawing effects, contrasting with nitro (NO₂) or methoxy (OCH₃) groups in other analogs (e.g., 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide), which introduce stronger electronic or steric perturbations .

Analogs with propionylamino or carbamoyl groups (e.g., ) show varied bioactivity due to increased hydrogen-bonding capacity but reduced metabolic stability .

Structural Rigidity vs. Flexibility :

  • The target compound’s rigid thiadiazole-benzamide scaffold contrasts with sulfanylmethyl-linked analogs (e.g., ), which offer conformational flexibility but may compromise binding specificity .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a bromophenyl group , which are critical for its biological activity. The presence of the chlorobenzamide moiety adds to its structural complexity and potential interactions with biological targets.

  • Molecular Formula : C11_{11}H8_{8}BrN3_{3}S
  • Molecular Weight : 296.17 g/mol

Preliminary studies suggest that compounds containing thiadiazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors.
  • Enzyme Inhibition : Interaction with specific enzymes could disrupt cellular processes, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In a study assessing the anticancer potential of thiadiazole derivatives, this compound was found to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Cell Line IC50 Value (µM)
MCF-715
HepG220

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer therapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria.
  • Evaluation of Anticancer Properties :
    • Another research project focused on the anticancer effects of thiadiazole derivatives in vitro. The study reported that this compound significantly inhibited cell growth and induced apoptosis in cancer cell lines through mitochondrial pathways.

Q & A

What are the established synthetic pathways for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, and what key parameters influence reaction efficiency?

Basic
The synthesis typically involves two main steps:

Formation of 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol : Achieved via cyclization of a thiocarbazide derivative (e.g., from 4-bromophenylhydrazine and carbon disulfide) under acidic conditions (HCl, reflux) .

Coupling with 4-chlorobenzoyl chloride : Conducted in anhydrous THF using triethylamine as a base at 0–5°C to prevent hydrolysis. Critical parameters include strict anhydrous conditions, controlled temperature, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >95% purity .

Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Basic

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular ion detection and <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., aromatic protons at δ 7.4–8.1 ppm) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

How can researchers address contradictory reports on the antimicrobial efficacy of thiadiazol-2-yl benzamide derivatives across different microbial strains?

Advanced
Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific resistance. Mitigation strategies include:

  • Standardizing protocols per CLSI guidelines.
  • Including reference antibiotics (e.g., ciprofloxacin) and assessing time-kill kinetics.
  • Evaluating cellular uptake via fluorescent probes (e.g., propidium iodide) to correlate efficacy with membrane permeability .

What computational approaches are suitable for predicting the binding affinity of this compound to enzymatic targets like topoisomerase II?

Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Validate with crystal structures (e.g., PDB ID: 1ZXM) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

What in vitro assays are recommended for evaluating the anticancer potential of this compound?

Basic

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC50 determination.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • DNA interaction : UV-Vis spectroscopy for hypochromicity shifts indicative of intercalation .

How can solubility and bioavailability be enhanced without modifying the core pharmacophore?

Advanced

  • Salt formation : Use hydrochloride or sodium salts.
  • Prodrug strategies : Introduce ester groups at the benzamide carbonyl for hydrolytic activation in vivo.
  • Co-solvents : Employ DMSO/PEG 400 mixtures (≤10% v/v) in pharmacokinetic studies .

What are the stability considerations for long-term storage of this compound?

Basic
Store at −20°C under inert gas (N2) in amber vials with desiccants (silica gel). Monitor degradation via HPLC every 6 months; degradation products (e.g., hydrolyzed benzamide) should remain <2% .

How does the electronic nature of substituents (e.g., Br, Cl) influence biological activity?

Advanced

  • Electron-withdrawing groups (Br, Cl) : Enhance DNA intercalation via increased π-π stacking.
  • Hammett substituent constants : Correlate σpara values (Br: +0.23, Cl: +0.11) with anticancer potency in SAR studies.
  • Computational analysis : Density Functional Theory (DFT) to map electrostatic potential surfaces .

What experimental controls are critical when resolving conflicting cytotoxicity data?

Advanced

  • Positive controls : Doxorubicin for apoptosis, cisplatin for DNA damage.
  • Cell line validation : Use ATCC-authenticated lines and exclude mycoplasma contamination.
  • Dose-response curves : Ensure linearity (R<sup>2</sup> > 0.95) across 3–5 logarithmic concentrations .

How can the formation of the thiadiazole ring be confirmed spectroscopically?

Basic

  • IR spectroscopy : Detect C=S stretch at 680–720 cm<sup>−1</sup>.
  • <sup>1</sup>H NMR : Identify thiadiazole C-H protons as singlets near δ 8.2 ppm.
  • Elemental analysis : Confirm sulfur content (theoretical: ~8.2%) .

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